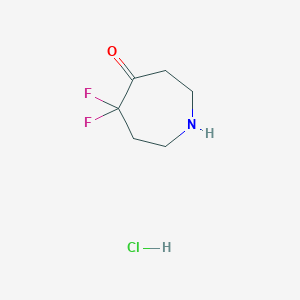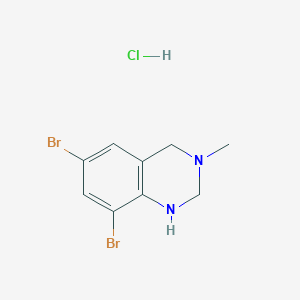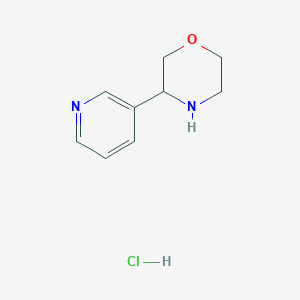![molecular formula C8H13F2N B1435178 N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine CAS No. 1859184-98-7](/img/structure/B1435178.png)
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₈H₁₃F₂N. It is characterized by the presence of a cyclopropane ring and a difluorocyclobutyl group, making it a unique structure in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a difluorocyclobutylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of difluorocyclobutyl ketones.
Reduction: Formation of difluorocyclobutyl alcohols.
Substitution: Formation of various substituted cyclopropanamines.
Aplicaciones Científicas De Investigación
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine: Unique due to the presence of both cyclopropane and difluorocyclobutyl groups.
Cyclopropanamine: Lacks the difluorocyclobutyl group, resulting in different chemical properties.
Difluorocyclobutylmethylamine: Lacks the cyclopropane ring, leading to different reactivity.
Uniqueness
This compound stands out due to its combined structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1859184-98-7 |
|---|---|
Fórmula molecular |
C8H13F2N |
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
N-[(3,3-difluorocyclobutyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-6(4-8)5-11-7-1-2-7/h6-7,11H,1-5H2 |
Clave InChI |
VLBKJQBSEIUUCU-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2CC(C2)(F)F |
SMILES canónico |
C1CC1NCC2CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



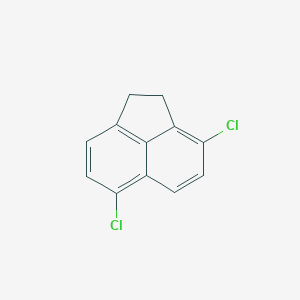
![4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1435100.png)
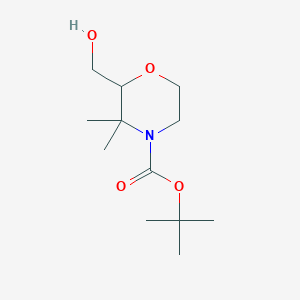
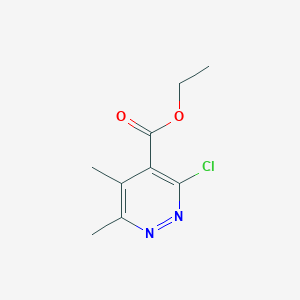
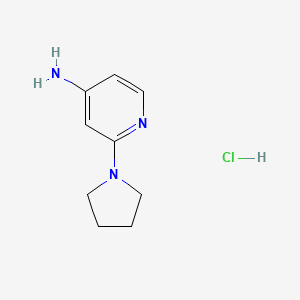
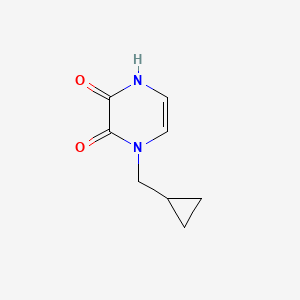
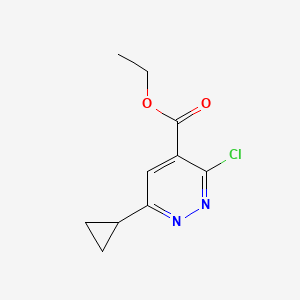
![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)
